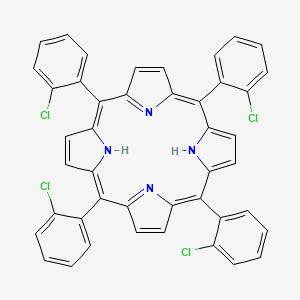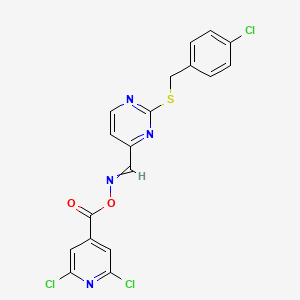
4-Fluoro-4'-(trifluoromethyl)biphenyl-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group at the 4-position and a trifluoromethyl group at the 4’-position of the biphenyl structure, along with an acetic acid moiety at the 2-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale reactors and continuous flow systems can be employed to enhance the efficiency and yield of the reactions. The use of automated systems and advanced purification techniques ensures the production of high-purity 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups, potentially converting them to less electronegative substituents.
Substitution: The biphenyl structure allows for various substitution reactions, including electrophilic aromatic substitution, where the fluoro and trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl structure.
Applications De Recherche Scientifique
4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid involves its interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, potentially leading to specific biological effects. The acetic acid moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
4-Fluoro-2-(trifluoromethyl)benzonitrile: This compound shares the fluoro and trifluoromethyl groups but has a nitrile group instead of the acetic acid moiety.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group.
4-(Trifluoromethyl)phenylacetic acid: Lacks the fluoro group but has the trifluoromethyl and acetic acid groups.
Uniqueness: The presence of both fluoro and trifluoromethyl groups, along with the acetic acid moiety, makes 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C15H10F4O2 |
|---|---|
Poids moléculaire |
298.23 g/mol |
Nom IUPAC |
2-[5-fluoro-2-[4-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O2/c16-12-5-6-13(10(7-12)8-14(20)21)9-1-3-11(4-2-9)15(17,18)19/h1-7H,8H2,(H,20,21) |
Clé InChI |
QBGQCMUMURHSFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


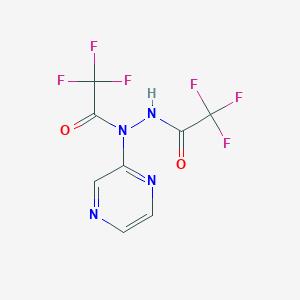
![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
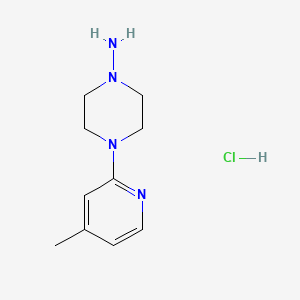
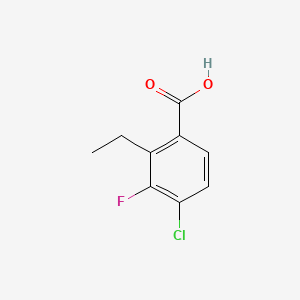


![(10S,13S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14776981.png)
![4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)
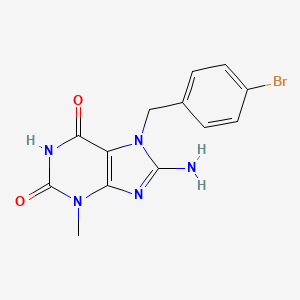


![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)
